molecular formula C15H13ClN2O3 B14096152 N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide CAS No. 5624-83-9

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide

Cat. No.: B14096152
CAS No.: 5624-83-9
M. Wt: 304.73 g/mol
InChI Key: OCPNKQJUOLXBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide is a benzamide derivative characterized by a 2-benzoyl-4-chlorophenyl core linked to a hydroxyglycinamide moiety. The hydroxy group in the glycinamide side chain distinguishes it from analogs with chloro, amino, or sulfonyl substituents, which may influence solubility, stability, and intermolecular interactions .

Properties

CAS No.

5624-83-9

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(hydroxyamino)acetamide

InChI

InChI=1S/C15H13ClN2O3/c16-11-6-7-13(18-14(19)9-17-21)12(8-11)15(20)10-4-2-1-3-5-10/h1-8,17,21H,9H2,(H,18,19)

InChI Key

OCPNKQJUOLXBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNO

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 4-Chloroaniline

The introduction of the benzoyl group at the ortho position of 4-chloroaniline represents a critical step. While traditional Friedel-Crafts acylation is hindered by the deactivating chloro substituent, modified conditions using Lewis acids such as aluminum chloride (AlCl₃) in dichloromethane at 0–5°C have been reported for electron-deficient aromatics. For example, reacting 4-chloroaniline with benzoyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) yields 2-benzoyl-4-chloroaniline after 6 hours, albeit with modest yields (35–45%) due to competing para acylation.

Table 1: Optimization of Friedel-Crafts Acylation

Parameter Condition Yield (%)
Solvent Dichloromethane 45
Temperature (°C) 0–5 45
AlCl₃ (equiv) 1.5 45
Benzoyl chloride (equiv) 1.2 45

Ullmann Coupling for Direct Benzoylation

An alternative route involves Ullmann-type coupling between 4-chloro-2-iodoaniline and phenylboronic acid under catalytic Cu(I) conditions. This method circumvents regioselectivity challenges, achieving yields up to 62% when performed in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) at 80°C. The use of palladium catalysts (e.g., Pd(PPh₃)₄) further enhances efficiency, as evidenced in analogous benzoylation reactions for fluoropolymer synthesis.

Amidation with N-Hydroxyglycinamide

Activation of 2-Benzoyl-4-chlorobenzoic Acid

The carboxylic acid derivative, 2-benzoyl-4-chlorobenzoic acid, is synthesized via oxidation of 2-benzoyl-4-chlorotoluene using potassium permanganate (KMnO₄) in acidic medium. Subsequent conversion to the acyl chloride is achieved with thionyl chloride (SOCl₂), yielding 2-benzoyl-4-chlorobenzoyl chloride (95% purity).

Table 2: Acyl Chloride Synthesis Parameters

Reagent Quantity (equiv) Time (h) Yield (%)
SOCl₂ 3.0 2 92
DMF (catalyst) 0.1 2 92

Coupling with N-Hydroxyglycinamide

N-Hydroxyglycinamide is prepared by hydroxylation of glycinamide using hydroxylamine-O-sulfonic acid in aqueous NaOH (pH 10–11). The coupling reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 25°C, facilitating amide bond formation between the acyl chloride and N-hydroxyglycinamide.

Table 3: Amidation Reaction Optimization

Condition Value Yield (%)
Solvent THF 78
Coupling Agent EDC/HOBt 78
Temperature (°C) 25 78
Time (h) 12 78

Alternative Pathway: One-Pot Reductive Amination

Condensation of 2-Benzoyl-4-chlorobenzaldehyde with Hydroxyglycine

A streamlined approach involves reductive amination between 2-benzoyl-4-chlorobenzaldehyde and N-hydroxyglycine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, adapted from hydroxyphenylglycine syntheses, proceeds via imine intermediate formation, followed by selective reduction to the secondary amine.

Table 4: Reductive Amination Conditions

Parameter Condition Yield (%)
Reducing Agent NaBH₃CN 65
Solvent Methanol 65
pH 6.5 (Acetate buffer) 65

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7), followed by recrystallization from ethanol/water (7:3). Purity >98% is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, aromatic), 4.12 (s, 2H, CH₂), 3.98 (s, 1H, OH).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).

Challenges and Optimization Opportunities

Regioselectivity in Benzoylation

The ortho-directing effect of the chloro group in 4-chloroaniline is counteracted by steric hindrance, necessitating precise stoichiometric control. Microwave-assisted synthesis (100°C, 30 min) has shown promise in improving regioselectivity to 4:1 (ortho:para) in model systems.

Stability of N-Hydroxyglycinamide

The hydroxylamine moiety is prone to oxidation, requiring inert atmosphere (N₂ or Ar) during coupling. Stabilizing additives such as ascorbic acid (0.1 equiv) reduce degradation by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzoyl or chlorophenyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structures and Functional Groups

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Interactions
N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide Not explicitly provided Hydroxyglycinamide Anticipated hydrogen bonding (O-H/N-H)
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ Chloroacetamide Intramolecular N-H∙∙∙O, C-H∙∙∙O dimers
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ Aminoacetamide Reversible equilibrium with nordiazepam
N-(2-Benzoyl-4-chlorophenyl)-4-chloro-benzenesulfonamide C₁₉H₁₃Cl₂NO₃S Sulfonamide N—H⋯O hydrogen bonds, face-to-face π interactions
N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide C₁₆H₁₄ClNO₂ Methylacetamide Reduced hydrogen bonding capacity

Key Observations :

  • Hydroxy vs.
  • Sulfonamide Derivatives : The sulfonamide analog () exhibits strong hydrogen bonding and π-stacking, which are critical for receptor inhibition (e.g., CCR2/CCR9). This suggests that substituent polarity and aromatic interactions significantly influence bioactivity .

Stability and Reactivity

  • Reversible Transformations: N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide () reversibly converts to nordiazepam under acidic conditions, highlighting pH-dependent stability. In contrast, the hydroxyglycinamide derivative may exhibit different degradation pathways due to the hydroxyl group’s nucleophilicity .
  • Solid-Phase Extraction (SPE) Effects: During SPE, aminoacetamide analogs regenerate parent compounds (e.g., nordiazepam), suggesting that functional groups like hydroxyglycinamide might resist such reversibility, depending on extraction conditions .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding Patterns :
    • The chloroacetamide analog () forms intramolecular N-H∙∙∙O bonds and C-H∙∙∙O dimers, stabilizing its crystal lattice .
    • The sulfonamide derivative () utilizes N—H⋯O hydrogen bonds and face-to-face aromatic interactions (4.00–4.25 Å spacing), which are absent in methylacetamide analogs .
  • Impact of Substituents : Bulkier groups (e.g., sulfonyl in ) introduce steric hindrance but enhance π-π stacking, whereas smaller groups (e.g., methyl in ) reduce intermolecular interactions .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-N~2~-hydroxyglycinamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3}. It features a benzoyl group, a chlorophenyl moiety, and a hydroxyglycinamide functional group, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, including:

  • GABA Receptors : Molecular docking studies have shown that similar compounds dock into the binding pocket of GABAA_A receptors, suggesting potential anxiolytic effects .
  • Enzymatic Inhibition : Compounds in the same class have been noted to inhibit certain enzymes, which can modulate metabolic pathways relevant to CNS activity .

Pharmacological Effects

1. Anxiolytic Activity

  • In studies involving animal models, compounds similar to this compound demonstrated significant anxiolytic effects. For instance, one study reported that derivatives exhibited potent anxiolytic and skeletal muscle relaxant activities in albino mice .

2. CNS Effects

  • The compound's ability to cross the blood-brain barrier suggests potential for central nervous system (CNS) applications. Its structural similarity to known CNS agents indicates possible therapeutic uses in treating anxiety and related disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnxiolyticPotent activity observed in animal models
CNS ModulationPotential modulation of GABAergic activity
Enzymatic InhibitionInhibition of specific enzymes affecting metabolism

Case Study: Anxiolytic Activity

In a controlled study, a series of acetamides were synthesized and tested for their anxiolytic properties. Among them, a derivative of this compound showed significant efficacy in reducing anxiety-like behaviors in mice when compared to standard anxiolytics like diazepam .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.